molecular formula C9H10BrN3 B12981020 (S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile

(S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile

Cat. No.: B12981020
M. Wt: 240.10 g/mol
InChI Key: VLNROIIALPQQPN-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile is a chiral compound featuring a pyridine ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile involves its interaction with specific molecular targets. The bromine and amino groups on the pyridine ring play a crucial role in its binding affinity and activity. The compound can modulate various biological pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile is unique due to its chiral center and the specific substitution pattern on the pyridine ring. This makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other chiral molecules .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile

InChI

InChI=1S/C9H10BrN3/c1-6-4-7(10)5-13-9(6)8(12)2-3-11/h4-5,8H,2,12H2,1H3/t8-/m0/s1

InChI Key

VLNROIIALPQQPN-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=CN=C1[C@H](CC#N)N)Br

Canonical SMILES

CC1=CC(=CN=C1C(CC#N)N)Br

Origin of Product

United States

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